N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O2/c17-12-3-1-2-11(9-12)15-20-21-16(23-15)19-14(22)8-10-4-6-13(18)7-5-10/h1-7,9H,8H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODBTCWMIGTDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Preparation
The synthesis begins with the formation of 3-bromophenyl-substituted carbohydrazide. A representative protocol involves refluxing methyl 3-bromobenzoate with hydrazine hydrate (80–100°C, 6–8 hours), yielding 3-bromobenzohydrazide with >85% efficiency.
Reaction Conditions:
Cyclization to 5-(3-Bromophenyl)-1,3,4-Oxadiazole-2-Thiol
The carbohydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions. In a typical procedure, 3-bromobenzohydrazide (20 mmol) reacts with CS₂ (20 mmol) in ethanolic potassium hydroxide (KOH, 20 mmol) under reflux for 8 hours.
Key Parameters:
-
Cyclizing Agent: CS₂.
-
Base: KOH (1:1 molar ratio).
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Solvent: Ethanol.
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Temperature: 80–90°C.
Functionalization of the Oxadiazole Ring
Thiol Group Activation and Chloroacetylation
The 2-thiol group of the oxadiazole is activated for nucleophilic substitution. Treatment with chloroacetyl chloride in glacial acetic acid introduces a reactive chloroacetate moiety. For example, 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol (10 mmol) reacts with chloroacetyl chloride (12 mmol) at 120°C for 5 hours.
Optimization Notes:
Coupling with 4-Fluorophenylacetamide
The chloroacetylated intermediate couples with 4-fluorophenylacetamide via a nucleophilic aromatic substitution. A mixture of the intermediate (1 mmol), 4-fluorophenylacetamide (1.2 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol) in dimethylformamide (DMF) is stirred at room temperature for 4–6 hours.
Critical Factors:
-
Base: K₂CO₃ neutralizes HCl, driving the reaction.
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Solvent: DMF stabilizes the transition state.
Alternative Synthetic Routes and Methodological Variations
One-Pot Oxadiazole-Acetamide Coupling
A streamlined approach combines oxadiazole formation and acetamide coupling in a single pot. Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents, 3-bromobenzohydrazide directly reacts with 4-fluorophenylacetic acid in acetonitrile, achieving a 65–70% yield.
Advantages:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the cyclization step, improving yields to 80–85% while reducing reaction time by 60% compared to conventional heating.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity for optimized methods.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting flow chemistry reduces batch variability and enhances throughput. Pilot studies demonstrate a 20% yield increase when using microreactors for the cyclization step.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl and fluorophenyl groups can bind to receptors or enzymes, modulating their activity and leading to biological effects. The oxadiazolyl moiety plays a crucial role in the compound's stability and reactivity.
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity (e.g., in the target compound vs. 4-chlorophenyl derivatives in ) may enhance membrane permeability but increase molecular weight .
- Thiophene vs.
Heterocyclic Ring Variations
Table 2: Impact of Core Heterocycle on Bioactivity
Key Observations :
Table 3: Enzyme Inhibition and Antimicrobial Profiles
Key Observations :
- Antimicrobial Activity : Chlorophenyl derivatives () show moderate activity, highlighting the importance of halogenated aromatic groups in disrupting microbial membranes .
Biological Activity
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C16H14BrN3O2
- Molecular Weight : 364.21 g/mol
- Structure : The compound features a bromophenyl group and a p-fluorophenyl group attached to the oxadiazole ring, which contributes to its biological properties.
The biological activity of this compound primarily hinges on its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes crucial for various cellular processes, including cancer cell proliferation.
- DNA Interaction : The compound can bind to DNA, interfering with replication and transcription processes.
- Apoptosis Induction : It has been shown to promote apoptosis in malignant cells through the activation of intrinsic pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives, including this compound. The compound exhibits cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent, suggesting significant anticancer potential.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A-431 | 10 | 15 |
| Jurkat | 12 | 20 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.
Study Findings on Antimicrobial Efficacy
Research indicates that oxadiazole derivatives can exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as follows:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Oxadiazole Derivative 1 | 0.22 | Staphylococcus aureus |
| Oxadiazole Derivative 2 | 0.25 | Escherichia coli |
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds to understand its unique properties:
| Compound Name | Unique Features |
|---|---|
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide | Contains a chlorophenyl group; different chemical properties |
| N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide | Has a meta-tolyl group; may affect reactivity and interactions |
The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties.
Q & A
Q. What are the recommended methodologies for synthesizing N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide, and how can purity be validated?
Synthesis typically involves multi-step reactions, including cyclization of hydrazide intermediates with carbon disulfide or bromine-substituted phenyl precursors under reflux conditions. For purity validation, use High-Performance Liquid Chromatography (HPLC) with a C18 column (methanol/water mobile phase) and confirm structural integrity via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and High-Resolution Mass Spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Spectroscopy : NMR (¹H, ¹³C, 19F) to confirm substituent positions and fluorine environment .
- Chromatography : HPLC or TLC with UV detection for purity assessment .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Substituent Variation : Replace the 3-bromophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess cytotoxicity trends .
- Bioisosteric Replacement : Substitute the 1,3,4-oxadiazole ring with 1,2,4-triazole to evaluate metabolic stability .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) and correlate with experimental IC₅₀ values .
Q. How should researchers resolve contradictions in reported biological activity data across structural analogs?
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., MTT assay for cytotoxicity, 48-hour incubation, 10% FBS).
- Meta-Analysis : Compare analogs like N-(4-chlorophenyl) derivatives (lower IC₅₀) vs. N-(4-methylphenyl) derivatives (reduced solubility) to identify substituent-specific trends .
Q. What computational strategies can predict this compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with target receptors .
Q. What reaction mechanisms explain the compound’s susceptibility to oxidation or nucleophilic substitution?
- Oxidation : The oxadiazole ring reacts with KMnO₄ in acidic conditions, forming carboxylic acid derivatives via radical intermediates .
- Nucleophilic Substitution : Bromine at the 3-position undergoes SNAr with amines (e.g., piperazine) in DMF at 80°C .
Q. How can solubility and stability challenges be addressed during formulation for in vivo studies?
- Co-solvents : Use DMSO:PBS (1:4 v/v) for aqueous solubility.
- Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes at 100°C .
- Catalytic Optimization : Use Pd/C (5 mol%) for Suzuki-Miyaura couplings to enhance aryl-aryl bond formation efficiency .
Q. How do in vitro cytotoxicity results translate to in vivo efficacy models?
- Dose-Response Correlation : Compare IC₅₀ values from MCF-7 cells (in vitro) with tumor reduction in xenograft mice (in vivo). Use pharmacokinetic modeling to adjust dosing schedules .
Q. What functional group modifications enhance selectivity for specific biological targets?
- Fluorine Scanning : Introduce para-fluoro groups on the acetamide moiety to improve binding to HDAC enzymes .
- Thioether Linkage Replacement : Substitute the thio group with sulfone to reduce off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
